[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine
Overview
Description
[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine is an organic compound that features both a methoxyphenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine typically involves the reaction of 4-methoxybenzyl chloride with 1-(thiophen-2-yl)propan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- [(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)ethyl]amine
- 4-Methoxyphenethylamine
- 1-(Thiophen-2-yl)propan-2-amine
Uniqueness
[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine is unique due to its combination of a methoxyphenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .
Biological Activity
[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine, a compound with significant potential in medicinal chemistry, exhibits various biological activities that are crucial for its application in drug development. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.36 g/mol. The structure features a methoxy-substituted phenyl group and a thiophene moiety, which contribute to its unique reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 253.36 g/mol |
CAS Number | 188646-20-0 |
Structural Features | Aromatic amine |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing readily available precursors. Key methods include:
- Nucleophilic Substitution : Using polar aprotic solvents to enhance yield.
- Catalyst Utilization : Employing specific catalysts to facilitate reactions and improve selectivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives exhibiting DNA gyrase inhibition showed an IC50 value of 31.64 μM, while dihydrofolate reductase (DHFR) inhibition was noted at 2.67 μM .
In Vitro Studies :
- Minimum Inhibitory Concentration (MIC) : The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Biofilm Formation Inhibition : Significant reduction in biofilm formation was observed compared to standard antibiotics like Ciprofloxacin.
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using various cancer cell lines. Notably, certain derivatives exhibited potent growth inhibition of cancer cells while showing minimal toxicity to non-tumorigenic cells at concentrations up to 10 µM .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Targeting key enzymes such as DNA gyrase and DHFR.
- Cellular Pathway Modulation : Affecting signaling pathways that regulate cell growth and motility.
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives demonstrated their effectiveness against multi-drug resistant (MDR) pathogens, emphasizing their potential as lead compounds in antibiotic development .
- Cancer Cell Inhibition : Research indicated that specific derivatives inhibited tumor cell motility and altered the localization of signaling phosphoproteins, suggesting a complex interaction with cellular mechanisms .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-12(10-15-4-3-9-18-15)16-11-13-5-7-14(17-2)8-6-13/h3-9,12,16H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWZLEVFEBMEDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325981 | |
Record name | N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
791601-05-3 | |
Record name | N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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